
A Comparative Kinome Analysis of Fedratinib
and Other Prominent JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fedratinib

Cat. No.: B1684426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinome profile of fedratinib against other

leading Janus kinase (JAK) inhibitors, including ruxolitinib, tofacitinib, and baricitinib. The

information presented is supported by experimental data to assist researchers in making

informed decisions for their drug development and research applications.

Introduction to JAK Inhibitors and Kinome Scanning
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a

crucial role in cytokine-mediated signaling through the JAK-STAT pathway.[1] Dysregulation of

this pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory

diseases, making JAKs a key therapeutic target.[2] Fedratinib is an oral, selective inhibitor of

JAK2, approved for the treatment of intermediate-2 or high-risk myelofibrosis.[2][3]

Kinome scanning is a critical tool in drug development, offering a broad view of a compound's

selectivity and potential off-target effects by profiling its binding affinity or inhibitory activity

against a large panel of kinases.[4][5] Understanding the kinome-wide selectivity of a JAK

inhibitor is essential for predicting its efficacy and potential adverse effects.

Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory potency of fedratinib, ruxolitinib, tofacitinib, and

baricitinib against key JAK family kinases and other notable off-target kinases. The data,
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presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values,

are compiled from various kinome screening platforms under standardized assay conditions to

facilitate comparison.[6]

Target Kinase Fedratinib Ruxolitinib Tofacitinib Baricitinib

JAK1
Weak

Inhibition[7]
3.4 nM (Kd)[8]

Potent

Inhibition[9]
High Affinity[10]

JAK2 3 nM (IC50)[3]
2.8 nM (IC50)

[11]

1.8-4.1 nM

(IC50)[12]
High Affinity[10]

JAK3
Weak

Inhibition[3]

428 nM (IC50)

[11]

0.75-1.6 nM

(IC50)[12]
-

TYK2 - 19 nM (IC50)[11] - -

FLT3 15 nM (IC50)[3] - - -

RET 48 nM (IC50)[3] - - -

BRD4
Active Inhibitor[2]

[3]
- - -

AAK1 - - -
8.2 nM (Affinity)

[10]

BIKE - - -
20 nM (Affinity)

[10]

GAK 9.0 (pKd)[13] 7.0 (pKd)[8] -
120 nM (Affinity)

[10]

Data presented as IC50, Kd, or pKd values from cited sources. A lower value indicates higher

potency. "-" indicates data not readily available or not a primary target.

Summary of Selectivity:

Fedratinib is a potent and selective inhibitor of JAK2.[1][3] It also demonstrates significant

inhibitory activity against FLT3 and has off-target activity against the bromodomain-
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containing protein BRD4.[2][3] Its selectivity for JAK2 over other JAK family members is a

distinguishing feature.[7][14]

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[8][11] It shows moderate activity

against TYK2 and is significantly less potent against JAK3.[11]

Tofacitinib, initially developed as a JAK3 inhibitor, is now considered a pan-JAK inhibitor,

showing potent activity against JAK1, JAK2, and JAK3.[9][12]

Baricitinib is a potent JAK1 and JAK2 inhibitor.[10][15] Notably, it also shows high affinity for

non-JAK kinases such as AAK1, BIKE, and GAK, which are involved in viral propagation.[10]

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for kinome profiling, the

following diagrams are provided.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of fedratinib.
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Kinome Scan Experimental Workflow
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Caption: A generalized workflow for a competition binding-based kinome scan.
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Experimental Protocols
The quantitative data presented in this guide are primarily derived from high-throughput kinase

profiling assays. The two most common methodologies are detailed below.

KINOMEscan™ Competition Binding Assay
This method is a widely used platform for assessing kinase inhibitor selectivity.[16][17]

Principle: The assay is based on a competitive binding format where the test compound

competes with an immobilized, active-site directed ligand for binding to the kinase of interest.

[16][18]

Components: The assay involves three main components: a DNA-tagged kinase, the test

compound, and a ligand-coupled solid support.[19]

Procedure: The test compound is incubated with the kinase-tagged phage. This mixture is

then added to the immobilized ligand. If the test compound binds to the kinase, it prevents

the kinase from binding to the immobilized ligand.[19]

Quantification: The amount of kinase bound to the solid support is measured by quantitative

PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound

to the kinase.[16]

Data Output: Results are often reported as percent of control (DMSO), where a low

percentage signifies strong inhibition, or are used to calculate dissociation constants (Kd).

[16]

Chemical Proteomics (Kinobeads)
This approach profiles kinase inhibitors against endogenously expressed kinases from cell or

tissue lysates.[4][20]

Principle: This method utilizes "kinobeads," which are sepharose beads derivatized with a

set of broad-spectrum kinase inhibitors. These beads are used to capture a large portion of

the kinome from a cell lysate.[4]
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Procedure: The cell lysate is incubated with the kinobeads in the presence of varying

concentrations of the test inhibitor. The inhibitor competes with the kinobeads for binding to

the kinases in the lysate.

Quantification: After incubation, the beads are washed, and the bound proteins are eluted

and identified using quantitative mass spectrometry. The abundance of each kinase is

measured, and a decrease in the amount of a specific kinase bound to the beads in the

presence of the inhibitor indicates that the inhibitor is binding to that kinase.[20]

Data Output: This method allows for the determination of apparent dissociation constants

(pKd) for a wide range of kinases in a more physiological context.[20]

Conclusion
Fedratinib distinguishes itself from other JAK inhibitors through its high selectivity for JAK2.[3]

[7] While ruxolitinib and baricitinib show potent inhibition of both JAK1 and JAK2, and tofacitinib

acts as a pan-JAK inhibitor, fedratinib's focused activity on JAK2, coupled with its inhibition of

FLT3 and BRD4, provides a unique pharmacological profile.[2][3][7] This distinct selectivity

profile likely contributes to its specific efficacy and toxicity profile, such as a higher incidence of

gastrointestinal side effects potentially linked to FLT3 inhibition.[21][22] Understanding these

kinome-wide differences is paramount for researchers aiming to select the appropriate tool

compound for their studies or for clinicians personalizing therapy for patients with

myeloproliferative neoplasms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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